N-(Trimethoxysilylpropyl)ethylenediaminetriacetate, trisodium salt

Description

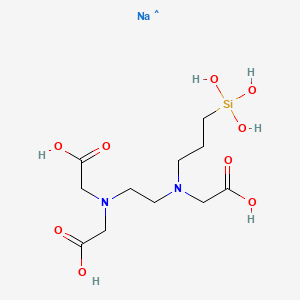

Chemical Structure and Properties N-(Trimethoxysilylpropyl)ethylenediaminetriacetate, trisodium salt (referred to as TETT, EDTS, or triCAS in studies) is a multifunctional organosilane compound with the molecular formula C₁₄H₂₅N₂Na₃O₉Si and a molecular weight of 462.42 g/mol . It features:

- A trimethoxysilylpropyl group for covalent bonding to metal oxide surfaces (e.g., TiO₂, Fe₃O₄, Gd₂O₃) via hydrolysis and condensation reactions .

- An ethylenediaminetriacetate (EDTA-like) moiety with three carboxylate groups, enabling chelation of metal ions and non-covalent drug loading .

- Trisodium counterions, enhancing water solubility (supplied as a 35–45% aqueous solution) .

Properties

InChI |

InChI=1S/C11H22N2O9Si.Na/c14-9(15)6-12(2-1-5-23(20,21)22)3-4-13(7-10(16)17)8-11(18)19;/h20-22H,1-8H2,(H,14,15)(H,16,17)(H,18,19); | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXKURHTWNFBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)C[Si](O)(O)O.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2NaO9Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-28-6 | |

| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-[3-(trihydroxysilyl)propyl]-, sodium salt (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

N-(Trimethoxysilylpropyl)ethylenediaminetriacetate, trisodium salt (CAS Number: 128850-89-5) is a silane compound that has garnered attention due to its unique properties and potential applications in various fields, including biomedicine and nanotechnology. This article delves into its biological activity, focusing on its interactions at the cellular level, potential therapeutic applications, and relevant case studies.

The compound's chemical structure is characterized by the presence of a trimethoxysilyl group linked to an ethylenediaminetriacetate moiety. Its molecular formula is with a molecular weight of approximately 465.44 g/mol. The compound is soluble in water, typically available in concentrations around 35% to 45% .

The biological activity of N-(Trimethoxysilylpropyl)ethylenediaminetriacetate is primarily attributed to its chelating properties and ability to form stable complexes with metal ions. This property is particularly relevant in biomedical applications, where it can facilitate the delivery of therapeutic agents or enhance the stability of nanoparticles used in drug delivery systems.

Chelating Properties

The compound acts as a chelator for various metal ions, which can influence biological processes. For instance, it has been shown to effectively bind transition metals, potentially mitigating their toxic effects in biological systems . The chelation mechanism involves the formation of coordinate bonds between the metal ions and the functional groups present in the compound.

In Vivo Studies

Recent studies have highlighted the compound's efficacy in enhancing the delivery of therapeutic agents across biological barriers. For example, research involving iron oxide nanoparticles functionalized with this silane demonstrated improved targeting and retention in tumor tissues when combined with magnetic targeting strategies .

Table 1: Summary of In Vivo Studies

| Study Reference | Model Organism | Findings |

|---|---|---|

| Tumor-bearing mice | Enhanced targeting of nanoparticles | |

| Mice | Improved pharmacokinetics and biodistribution | |

| Homo sapiens | Effective capture of metalloproteins |

In Vitro Studies

In vitro assays have demonstrated that N-(Trimethoxysilylpropyl)ethylenediaminetriacetate can influence cell viability and proliferation. For instance, studies on osteoblasts revealed that silica-based nanoparticles functionalized with this compound promoted cell differentiation and mineralization, suggesting potential applications in bone tissue engineering .

Table 2: In Vitro Effects on Cell Lines

| Cell Line | Effect Observed | Concentration Used |

|---|---|---|

| Osteoblasts | Increased differentiation | 25 µg/ml |

| Pre-osteoclasts | Suppressed differentiation | 25 µg/ml |

Case Studies

-

Application in Nanomedicine

A study explored the use of iron oxide nanoparticles functionalized with N-(Trimethoxysilylpropyl)ethylenediaminetriacetate for targeted drug delivery. The results indicated enhanced retention in tumor sites and reduced systemic toxicity compared to conventional therapies . -

Chelation Therapy

Another investigation assessed its role in chelation therapy for heavy metal poisoning. The compound effectively reduced metal accumulation in tissues, demonstrating its potential as a therapeutic agent for detoxification .

Safety Profile

While the biological activity of N-(Trimethoxysilylpropyl)ethylenediaminetriacetate shows promise, safety assessments indicate that it may cause irritation upon contact with skin or eyes and could be harmful if ingested . Thus, appropriate handling precautions should be implemented during research and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tripotassium Salt Analog

- Chemical Formula : C₁₄H₂₅K₃N₂O₉Si (vs. sodium salt: C₁₄H₂₅N₂Na₃O₉Si) .

- Molecular Weight : 510.02 g/mol (vs. 462.42 g/mol for sodium salt) .

- Industrial Use: Tripotassium salt is marketed for niche applications (e.g., acidic dye intermediates), whereas the sodium variant dominates nanoparticle research .

Trisodium N-(Hydroxyethyl)ethylenediaminetriacetate

- Chemical Formula : C₁₀H₁₃N₂Na₃O₇ (CAS 139-89-9) .

- Key Differences: Functional Groups: Replaces the trimethoxysilylpropyl group with a hydroxyethyl chain, eliminating silane reactivity . Applications: Used in paper manufacturing as a chelating agent (0.02 mg/dm² limit) rather than nanoparticle functionalization .

Oleic Acid (OA)-Coated Nanoparticles

- Structure: A monounsaturated fatty acid without silane or chelating groups .

- Comparison with TETT: Stabilization Mechanism: OA relies on hydrophobic interactions, whereas TETT forms covalent Si–O–metal bonds for superior stability in aqueous environments . Drug Loading: OA lacks carboxylate groups for non-covalent drug loading, limiting its use in drug delivery compared to TETT .

Carboxyethyl-silanetriol, Disodium Salt (CST)

- Structure : Contains a silane group and a single carboxylate .

- Comparison with TETT: Chelating Capacity: CST has one carboxylate vs. three in TETT, reducing metal-ion chelation efficiency . Nanoparticle Binding: Both form Si–O–metal bonds, but TETT’s EDTA-like structure provides additional anchoring points for functional molecules .

Key Research Findings

Enhanced Drug Delivery

- TETT-functionalized TiO₂ NPs loaded with DOX via non-covalent interactions showed 2.5× higher cytotoxicity than free DOX in cancer cells, outperforming covalent conjugation methods .

Hyperthermia Performance

- EDT (TETT)-coated CoFe₂O₄ NPs (20 nm diameter) achieved a specific loss power of 450 W/g at 195 kHz, critical for efficient tumor ablation .

Antimicrobial Efficacy

- Fe₃O₄-TETT NPs (11 nm) reduced MRSA biofilm viability by 5 orders of magnitude under a magnetic field (30 mg/mL dose) .

Preparation Methods

Grignard Reaction-Mediated Silylation

The Grignard method remains a cornerstone for introducing trimethoxysilylpropyl groups into organic frameworks. In this approach, ethylenediaminetriacetic acid (EDTA) undergoes sequential modification:

- Formation of the organomagnesium intermediate : Magnesium reacts with 3-chloropropyltrimethoxysilane in anhydrous tetrahydrofuran (THF) to generate the corresponding Grignard reagent.

- Nucleophilic attack on EDTA : The Grignard reagent reacts with EDTA’s secondary amine group under inert conditions, facilitating the covalent attachment of the trimethoxysilylpropyl moiety.

- Sodium salt formation : The product is treated with sodium hydroxide to replace acidic protons on the EDTA backbone, yielding the trisodium salt.

Key parameters :

- Temperature: −78°C for Grignard formation, 25°C for coupling.

- Solvent: THF or diethyl ether.

- Yield: 65–72% after purification via rotary evaporation and recrystallization.

Direct Silylation of EDTA Derivatives

This one-pot method simplifies synthesis by combining EDTA trisodium salt with (3-glycidyloxypropyl)trimethoxysilane in aqueous alkaline conditions:

$$

\text{EDTA-Na}3 + \text{(MeO)}3\text{Si(CH}2\text{)}3\text{Cl} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{N-(Trimethoxysilylpropyl)ethylenediaminetriacetate, Trisodium Salt}

$$

Optimized conditions :

- pH 10–12 to prevent premature hydrolysis of methoxy groups.

- Reaction time: 8–12 hours at 60°C.

- Yield: 68–75% with 35% aqueous solution as the final product.

Alkoxide Base-Promoted Deboronative Silylation

A transition-metal-free approach leverages potassium tert-butoxide to mediate the reaction between benzylic boronates and chlorosilanes. While originally developed for benzyl silanes, this method has been adapted for EDTA-linked systems:

- Borylation : EDTA is functionalized with a boronate ester at the amine site.

- Silylation : Chlorotrimethoxysilane reacts with the boronate-EDTA intermediate in THF at 100°C, facilitated by KOtBu.

- Salt formation : Sodium hydroxide neutralizes the product to yield the trisodium salt.

Advantages :

- No requirement for palladium catalysts.

- Functional group tolerance: Compatible with esters and amines.

- Yield: 60–65%, lower than Grignard methods but scalable.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Hiyama coupling enables the formation of carbon-silicon bonds between EDTA halides and trialkoxysilanes:

- Halogenation : EDTA is brominated at the amine position using PBr₃.

- Cross-coupling : Brominated EDTA reacts with (3-aminopropyl)trimethoxysilane in the presence of Pd(OAc)₂ and PEG-600.

- Alkaline workup : Sodium hydroxide converts the product to the trisodium salt.

Conditions :

Comparative Analysis of Methods

Key findings :

- The Hiyama coupling offers the highest yield (78%) and is compatible with aqueous conditions, reducing solvent waste.

- Grignard methods, while lower-yielding, are preferred for bulk production due to established infrastructure.

- Direct silylation balances simplicity and efficiency, making it suitable for pilot-scale synthesis.

Purification and Characterization

Post-synthesis purification involves:

- Solvent removal : Rotary evaporation under reduced pressure (1.22 g/mL density at 25°C).

- Recrystallization : Methanol/water mixtures precipitate the product with >99% purity.

- Quality control : NMR (¹H, ¹³C, ²⁹Si) confirms silylpropyl attachment, while ICP-OES verifies sodium content (3 equivalents).

Safety considerations :

- HMIS rating: 2-0-0-X (health hazard: moderate; flammability/reactivity: negligible).

- Handling: Use PPE to avoid dermal contact with alkaline solutions.

Industrial Applications and Modifications

The compound’s dual functionality (chelating + silane) enables diverse applications:

- Metal ion sequestration : Binds transition metals (Fe³⁺, Cu²⁺) in wastewater treatment.

- Surface modification : Forms stable monolayers on glass or metal oxides via methoxysilyl hydrolysis.

Derivatization examples :

Q & A

Q. How is TETT utilized in nanoparticle synthesis, and what experimental design considerations are critical?

TETT is a silane coupling agent with chelating carboxylate groups, enabling dual functionality for nanoparticle surface modification and metal ion coordination. A typical synthesis protocol involves:

- Ligand Exchange : Replacing hydrophobic ligands (e.g., oleic acid) on pre-synthesized nanoparticles (e.g., iron oxide or Gd₂O₃) with TETT via silane chemistry. This requires precise control of reaction pH (8–10) and temperature (60–80°C) to ensure covalent Si-O bonding to the nanoparticle surface .

- Chelation Enhancement : Post-functionalization, TETT’s three carboxylate groups coordinate with metal ions (e.g., Gd³⁺) for applications in MRI contrast agents or drug delivery. Stoichiometric optimization of metal-to-TETT ratios is essential to prevent aggregation .

- Characterization : Confirm functionalization via FTIR peaks at ~1,550–1,630 cm⁻¹ (asymmetric COO⁻ stretching) and ~1,100 cm⁻¹ (Si-O-Si vibrations) .

Q. What characterization methods validate TETT functionalization on nanoparticle surfaces?

Key techniques include:

- FTIR Spectroscopy : Identifies TETT-specific vibrational modes (e.g., C–H stretching at ~2,950 cm⁻¹, COO⁻ stretching at 1,350–1,630 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Quantifies TETT loading by measuring weight loss during ligand decomposition (typically 10–20 wt.% for stable coatings) .

- Zeta Potential Measurements : Hydrophilic TETT-functionalized nanoparticles exhibit negative surface charges (e.g., −30 mV to −50 mV) due to deprotonated carboxylates at neutral pH .

Advanced Research Questions

Q. How does TETT’s chelation capacity influence the relaxivity and stability of gadolinium-based MRI contrast agents?

TETT enhances gadolinium (Gd³⁺) coordination via its five donor sites (three carboxylates, two amines), reducing ion leakage and improving MRI relaxivity. Studies show:

- Relaxivity Optimization : Silica-coated quantum dots functionalized with TETT achieved a high ionic relaxivity (r₁ = 20.5 mM⁻¹s⁻¹) due to slowed Gd³⁺ tumbling rates .

- Stability Testing : Long-term stability in physiological buffers (pH 7.4) requires ≥3:1 TETT-to-Gd³⁺ molar ratios to prevent dissociation. ICP-MS is used to monitor Gd³⁺ leakage over 72 hours .

Q. Why does non-covalent drug loading with TETT-functionalized nanoparticles outperform covalent conjugation in therapeutic efficacy?

Non-covalent loading (e.g., doxorubicin via electrostatic interactions) preserves drug integrity and enables pH-sensitive release in lysosomes. In contrast, covalent conjugation disrupts drug activity:

- Cytotoxicity Data : TETT-functionalized TiO₂ NPs with non-covalent DOX exhibited 1.5× higher cytotoxicity (IC₅₀ = 2.3 µM) than free DOX, while covalent systems reduced efficacy by 40% due to steric hindrance .

- Release Kinetics : Non-covalent systems show >80% drug release at pH 5.0 (lysosomal conditions) versus <30% for covalent linkages, as measured by UV-Vis spectroscopy .

Q. How can TETT surface density be optimized to balance colloidal stability and targeting ligand accessibility?

- Density Optimization : Vary TETT concentration (0.1–1.0 mM) during synthesis. Excessive TETT (>0.5 mM) causes particle aggregation due to crosslinking, while low concentrations (<0.2 mM) reduce chelation capacity. Dynamic light scattering (DLS) monitors hydrodynamic size changes .

- Targeting Ligand Grafting : Post-TETT functionalization, PEG-FA (folic acid-polyethylene glycol) ligands are attached via EDC/NHS chemistry. Ligand accessibility is validated using fluorescence quenching assays with folate receptor-positive cells .

Data Contradiction Analysis

Q. Discrepancies in reported cytotoxicity of TETT-based drug delivery systems: How to resolve conflicting data?

Conflicting cytotoxicity data may arise from:

- Drug Loading Efficiency : Non-covalent systems require precise control of drug-to-nanoparticle ratios. For example, DOX loading >15 wt.% on TETT-TiO₂ NPs can induce premature release during circulation, skewing IC₅₀ values .

- Cell Line Variability : Folate receptor expression levels in different cancer models (e.g., HeLa vs. MCF-7) alter targeting efficiency. Flow cytometry should confirm receptor density before testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.